molecular formula C14H21BrN2 B1424029 N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine CAS No. 1220029-04-8

N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine

Cat. No. B1424029
M. Wt: 297.23 g/mol
InChI Key: IPLCSOSBBNQFIZ-UHFFFAOYSA-N
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Description

“N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” is a related compound with the molecular formula C14H11BrF2N2O2 . Another related compound is “N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine” with the formula C12H11BrN2 .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide”, has been analyzed .


Physical And Chemical Properties Analysis

The related compound “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” has a density of 1.6±0.1 g/cm3, a boiling point of 368.1±42.0 °C at 760 mmHg, and a flash point of 176.4±27.9 °C .

Scientific Research Applications

Sigma Receptor Affinity

The novel class of compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine demonstrates high affinity for sigma receptors. One study found that derivatives of this compound class exhibit subnanomolar affinity, suggesting their potential in determining the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).

Synthesis and Characterization

Pharmaceutical Synthesis

Compounds like 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate have been utilized in the synthesis of peptides, including those with N-methyl amino acid residues. This shows the relevance of these compounds in complex pharmaceutical synthesis processes (Li-peng & Xu Cheng, 2000).

Imaging Agent Development

Related compounds have been synthesized and evaluated as potential imaging agents for sigma-1 and sigma-2 binding sites, indicating their usefulness in diagnostic imaging (He et al., 1993).

Metabolic Studies

Compounds structurally similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine have been synthesized and studied as metabolites of other drugs, such as the antipsychotic benzamide remoxipride. This research is critical for understanding drug metabolism and its implications (Gawell et al., 1989).

Safety And Hazards

“N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine” is classified as an irritant .

properties

IUPAC Name

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSOSBBNQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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